molecular formula C18H16N2O2 B2873796 8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline CAS No. 353495-21-3

8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B2873796
M. Wt: 292.338
InChI Key: FBKCRWSTGRHOGI-UHFFFAOYSA-N
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Description

8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound with the CAS Number: 353495-21-3. It has a linear formula of C18H16N2O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16N2O2/c21-20(22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(19-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18-19H,8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.34 . It is a solid at room temperature .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Ambident Reactivity of Nitro Heteroaromatic Compounds : Nitro heteroaromatic compounds, including quinoxalines and benzothiaselenadiazoles, have been studied for their reactivity, demonstrating the formation of pyrimidine N-oxides and pyrroles under different conditions. This highlights the potential of nitroquinoline derivatives in synthetic organic chemistry for constructing complex nitrogen-containing heterocycles (Murashima et al., 1996).

  • Gold-Catalyzed Cycloaddition Reactions : The study of formal cycloaddition reactions between nitrosobenzenes and alkenylgold carbenoids to obtain quinoline oxides showcases the potential of nitroquinoline derivatives in catalysis and organic synthesis (Pagar et al., 2011).

Biological Activities

  • Anticancer, Anti-tuberculosis, and Antifungal Activity : 2,3-Bifunctionalized quinoxalines, by modification with nitro groups, showed improved biological effects and DNA binding, indicating the potential therapeutic applications of nitroquinoline derivatives in combating various diseases (Waring et al., 2002).

  • Corrosion Inhibition : Quinoline derivatives, including 8-aminoquinoline and 8-nitroquinoline, have been evaluated for their effectiveness as corrosion inhibitors for aluminium alloys, demonstrating the potential application of nitroquinoline compounds in material science and engineering (Wang et al., 2015).

  • Regio- and Chemoselective Mono- and Bisnitration : The development of methodologies for selective nitration of 8-aminoquinoline amides using Fe(NO3)3·9H2O as a promoter and nitro source indicates the versatility of nitroquinoline derivatives in synthetic chemistry for creating functionally diverse molecules (He et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, and H319 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-20(22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(19-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18-19H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKCRWSTGRHOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

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